N-[4-(4-acetyl-1-piperazinyl)phenyl]-4-tert-butylbenzamide
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Overview
Description
N-[4-(4-acetyl-1-piperazinyl)phenyl]-4-tert-butylbenzamide is a complex organic compound that features a piperazine ring, a phenyl group, and a benzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored for the efficient production of piperazine derivatives .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-acetyl-1-piperazinyl)phenyl]-4-tert-butylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-[4-(4-acetyl-1-piperazinyl)phenyl]-4-tert-butylbenzamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: It is explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(4-acetyl-1-piperazinyl)phenyl]-4-tert-butylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds like trimetazidine, ranolazine, and aripiprazole share the piperazine ring structure and exhibit various pharmacological activities.
Benzamide derivatives: Compounds like sulpiride and tiapride are benzamide derivatives with different therapeutic applications.
Uniqueness
N-[4-(4-acetyl-1-piperazinyl)phenyl]-4-tert-butylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C23H29N3O2 |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide |
InChI |
InChI=1S/C23H29N3O2/c1-17(27)25-13-15-26(16-14-25)21-11-9-20(10-12-21)24-22(28)18-5-7-19(8-6-18)23(2,3)4/h5-12H,13-16H2,1-4H3,(H,24,28) |
InChI Key |
QMOUBAJUCQQEEL-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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